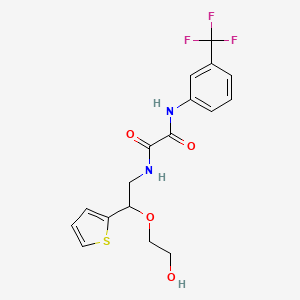
N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C17H17F3N2O4S and its molecular weight is 402.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic compound characterized by its complex structure, which includes functional groups that may confer specific biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C16H18F3N2O3S and a molecular weight of approximately 386.4 g/mol. Its structure features a thiophene ring and a trifluoromethyl group, which are known to influence biological interactions.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential pharmacological properties:
- Antimicrobial Activity : Compounds with similar structural motifs have shown significant antimicrobial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group has been associated with enhanced antibacterial properties .
- Anti-inflammatory Potential : The compound may exhibit anti-inflammatory effects through modulation of key signaling pathways. Similar oxalamides have demonstrated the ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor in inflammatory responses .
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for bacterial survival or inflammatory responses.
- Binding Affinity Studies : Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for future studies to quantify binding affinities and kinetics with biological targets.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound. Notable findings include:
-
Antimicrobial Evaluation : A study evaluating a series of oxalamides showed that compounds with trifluoromethyl groups exhibited significant activity against MRSA, with minimum inhibitory concentrations (MICs) indicating both bacteriostatic and bactericidal properties .
Compound MIC (μM) Activity Type Compound A 25.9 Bactericidal Compound B 12.9 Bacteriostatic -
Cell Viability and Toxicity : Another investigation into related oxalamides revealed varying effects on cell viability, with certain substitutions enhancing cytotoxicity against cancer cell lines .
Compound IC50 (µM) Cell Line Compound X 6.5 HeLa Compound Y 20 MCF7
属性
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4S/c18-17(19,20)11-3-1-4-12(9-11)22-16(25)15(24)21-10-13(26-7-6-23)14-5-2-8-27-14/h1-5,8-9,13,23H,6-7,10H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDDYTRYTJVDKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)OCCO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













